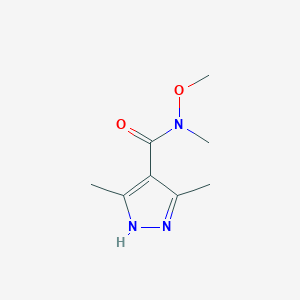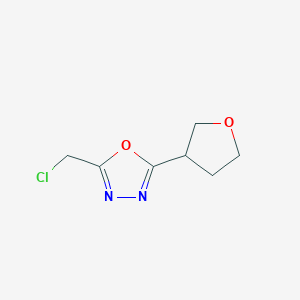![molecular formula C12H19ClN4 B1465799 2-クロロ-3-[4-(2-メチルプロピル)ピペラジン-1-イル]ピラジン CAS No. 1271587-95-1](/img/structure/B1465799.png)
2-クロロ-3-[4-(2-メチルプロピル)ピペラジン-1-イル]ピラジン
概要
説明
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a chloro group and a piperazine ring substituted with a 2-methylpropyl group
科学的研究の応用
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities .
Mode of Action
It is part of the pyrrolopyrazine class of compounds, which have shown various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine Other pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine Pyrrolopyrazine derivatives have shown a wide range of biological activities, suggesting that they have multiple effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in the regulation of cellular processes such as cell division and metabolism . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.
Cellular Effects
The effects of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain signaling pathways that are critical for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.
Molecular Mechanism
At the molecular level, 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can degrade under certain conditions, leading to a decrease in its efficacy over time . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function . Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can influence the activity of enzymes involved in the synthesis and breakdown of biomolecules, thereby affecting metabolic flux and metabolite levels . These interactions highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function.
Subcellular Localization
The subcellular localization of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is a key factor in its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its effectiveness by concentrating its activity in areas where it is most needed.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(2-methylpropyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 2-azido-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine.
Oxidation: Formation of 2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine N-oxide.
Reduction: Formation of 2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]dihydropyrazine.
類似化合物との比較
Similar Compounds
- 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyridine
- 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
- 2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrrole
Uniqueness
2-Chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazine groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-chloro-3-[4-(2-methylpropyl)piperazin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4/c1-10(2)9-16-5-7-17(8-6-16)12-11(13)14-3-4-15-12/h3-4,10H,5-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIYTUVWSKRZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
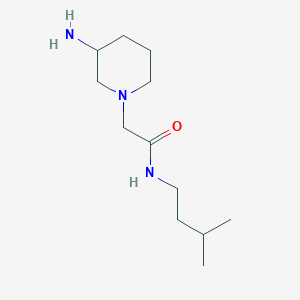

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)
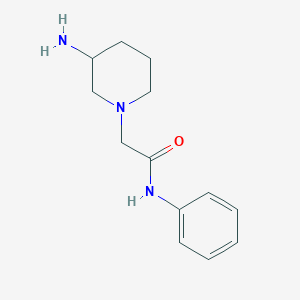
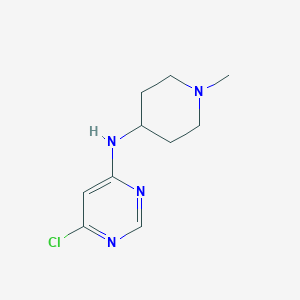
![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)
![4-[2-(4-Methoxybenzylamino)ethyl]phenol](/img/structure/B1465722.png)


